4-[6-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide
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Description
4-[6-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide is a useful research compound. Its molecular formula is C28H28N4O7S and its molecular weight is 564.61. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds like quinazolines and their derivatives are pivotal in medicinal chemistry due to their diverse biological activities. Research often focuses on developing novel synthetic routes to enhance the efficiency and selectivity of these compounds. For instance, the synthesis of oxazolo[2,3-b]quinazolin-5-ones involves reactions of anthranilamide with isocyanates, showcasing the versatility of heterocyclic syntheses (J. Chern et al., 1988).
Pharmacological Applications
Quinazoline derivatives are explored for their potential pharmacological applications, including their role as adenosine antagonists, which could have implications in developing treatments for various diseases (J. Francis et al., 1988). The antimicrobial activity of quinoline derivatives containing an azole nucleus also highlights the potential of such compounds in combating microbial infections (Muhammet Özyanik et al., 2012).
Material Science Applications
In material science, heterocyclic compounds find applications in the development of novel materials with specific properties. For example, the glycosylation of heterocyclic compounds can lead to the creation of new materials with unique chemical and physical properties (M. A. Saleh et al., 2003).
Cancer Research
In the field of cancer research, quinazoline derivatives are investigated for their potential as anticancer agents. The discovery of selective histone deacetylase inhibitors using quinazoline as the cap suggests the role of such compounds in cancer treatment (Zhuang Yang et al., 2016).
properties
IUPAC Name |
4-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O7S/c1-36-19-8-6-18(7-9-19)14-29-25(33)5-2-10-32-27(35)21-12-23-24(39-17-38-23)13-22(21)31-28(32)40-16-26(34)30-15-20-4-3-11-37-20/h3-4,6-9,11-13H,2,5,10,14-17H2,1H3,(H,29,33)(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMRCSVQYYKBMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NCC5=CC=CO5)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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